
Ianthelliformisamine A TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ianthelliformisamine A TFA is synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with Boc-protected polyamine, followed by Boc-deprotection using trifluoroacetic acid (TFA) . The reaction is typically carried out in dichloromethane at 0°C, yielding the compound as a TFA salt .
Industrial Production Methods
The use of standard organic synthesis techniques and reagents makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ianthelliformisamine A TFA undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound through the condensation of acrylic acid derivatives with polyamines.
Deprotection Reactions: Removal of Boc-protecting groups using TFA.
Common Reagents and Conditions
Condensation: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, Boc-protected polyamine, dichloromethane, 0°C.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
The major product formed from these reactions is this compound, which is obtained as a TFA salt .
Scientific Research Applications
Ianthelliformisamine A TFA has a wide range of scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Ianthelliformisamine A TFA is part of a novel class of bromotyrosine-derived antibacterial agents, including Ianthelliformisamine B and Ianthelliformisamine C . Compared to its analogues, this compound has shown more potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Other similar compounds include bromotyrosine derivatives from marine sponges, which also exhibit antibacterial properties .
Properties
Molecular Formula |
C24H34Br2F6N4O6 |
|---|---|
Molecular Weight |
748.3 g/mol |
IUPAC Name |
(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;; |
InChI Key |
DZMPXFAEQQJZAQ-KMXZHCNGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


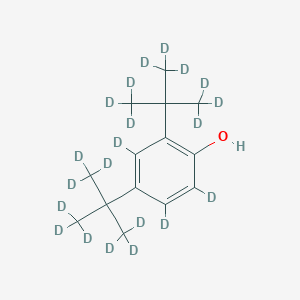
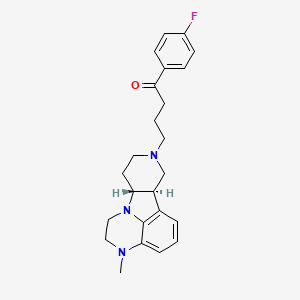
![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
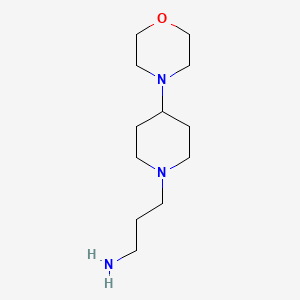
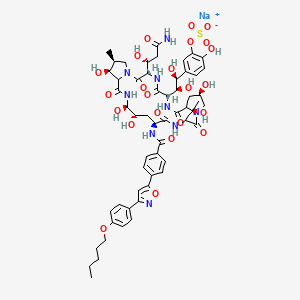
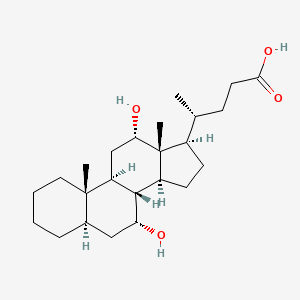
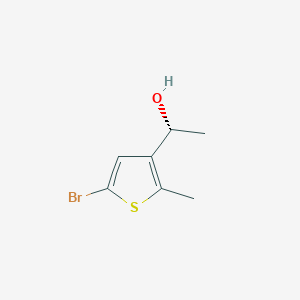

![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

